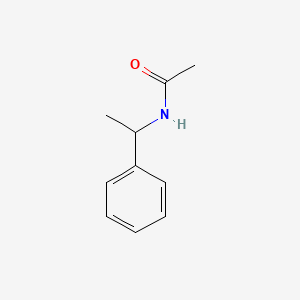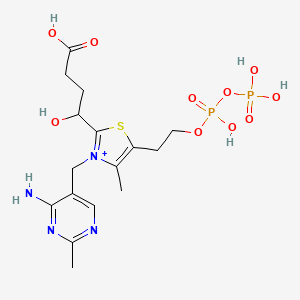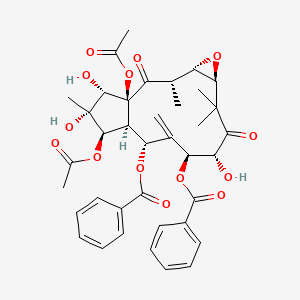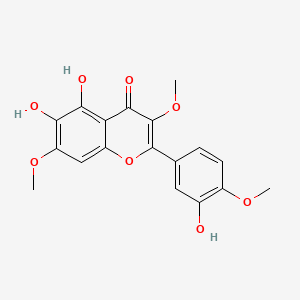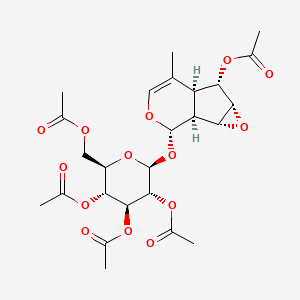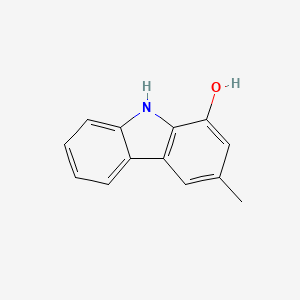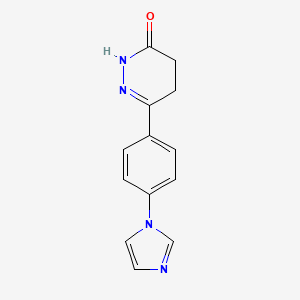
Imazodan
Übersicht
Beschreibung
Imazodan is a cardiotonic agent primarily used in the treatment of congestive heart failure. It functions by inhibiting type III phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate levels, thereby enhancing myocardial contractility . This compound has shown significant promise in improving cardiac output and reducing symptoms in patients with severe heart failure .
Wissenschaftliche Forschungsanwendungen
Imazodan findet eine breite Anwendung in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung von Phosphodiesterase-Inhibitoren und deren Auswirkungen auf den cAMP-Spiegel verwendet.
Biologie: this compound wird verwendet, um die Rolle von cAMP in zellulären Signalwegen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Phosphodiesterase vom Typ III. Diese Hemmung verhindert den Abbau von cAMP, was zu erhöhten intrazellulären Spiegeln dieses Moleküls führt. Die erhöhten cAMP-Spiegel führen zu einer verstärkten Phosphorylierung von Proteinen, die mit Calciumkanälen, dem sarkoplasmatischen Retikulum und kontraktilen Proteinen assoziiert sind. Dies führt zu einem erhöhten Calcium-Einstrom, einer verbesserten Calcium-Wiederaufnahme durch das sarkoplasmatische Retikulum und einer verringerten Affinität von Troponin C für Calcium, was letztendlich die Myokardkontraktilität verstärkt .
Safety and Hazards
Wirkmechanismus
Target of Action
Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .
Mode of Action
This compound, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of this compound can vary among different species.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, this compound increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The primary result of this compound’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.
Biochemische Analyse
Biochemical Properties
Imazodan plays a crucial role in biochemical reactions by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this enzyme, this compound increases the levels of cAMP within cells, which in turn enhances myocardial contractility and serves as a peripheral vasodilator . The interaction between this compound and PDE III is highly specific, making it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac myocytes. By increasing cAMP levels, this compound enhances the contractile function of heart cells, leading to improved myocardial contractility . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity and affecting cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PDE III. By binding to the active site of PDE III, this compound prevents the enzyme from degrading cAMP, resulting in increased intracellular cAMP levels . This elevation in cAMP activates PKA, which then phosphorylates target proteins involved in various cellular functions. The binding interactions between this compound and PDE III are crucial for its inhibitory effects, making it a potent modulator of cAMP-mediated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on PDE III over extended periods, leading to sustained increases in cAMP levels and prolonged enhancement of myocardial contractility
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases myocardial contractility and improves cardiac function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PDE III. By inhibiting PDE III, this compound affects the degradation of cAMP, leading to increased levels of this important second messenger The elevated cAMP levels influence metabolic flux and metabolite levels, thereby modulating cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with PDE III . The localization and accumulation of this compound within specific tissues and cells are influenced by transporters and binding proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications The precise localization of this compound within subcellular structures influences its interactions with PDE III and other biomolecules, thereby modulating its inhibitory effects
Vorbereitungsmethoden
Imazodan can be synthesized through various synthetic routes. One common method involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with hydrazine hydrate to form the intermediate 4-(1H-imidazol-1-yl)phenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Imazodan unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: this compound kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können den Imidazolring verändern und zu verschiedenen pharmakologisch aktiven Verbindungen führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit veränderten pharmakologischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Imazodan wird oft mit anderen Phosphodiesterase-Inhibitoren wie Milrinon und Amrinon verglichen. Während alle drei Verbindungen die Phosphodiesterase vom Typ III hemmen und den cAMP-Spiegel erhöhen, ist this compound einzigartig in seiner Selektivität und Potenz. Im Gegensatz zu Milrinon und Amrinon hat this compound ein günstigeres Nebenwirkungsprofil und eine höhere Wirksamkeit in bestimmten klinischen Situationen gezeigt .
Ähnliche Verbindungen
Milrinon: Ein weiterer Phosphodiesterase-Inhibitor vom Typ III, der zur Behandlung von Herzinsuffizienz eingesetzt wird.
Amrinon: Ein Phosphodiesterase-Inhibitor mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Eigenschaften
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-58-3 | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


